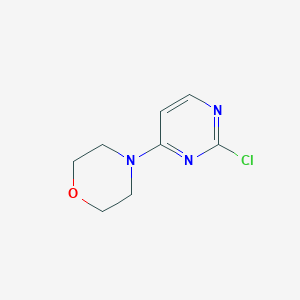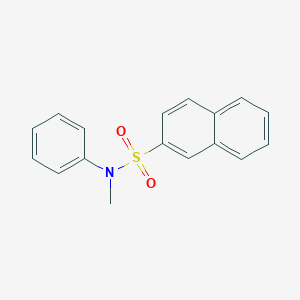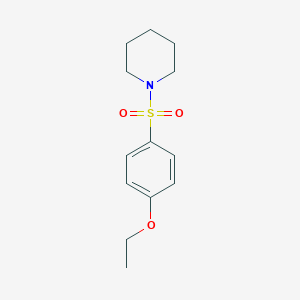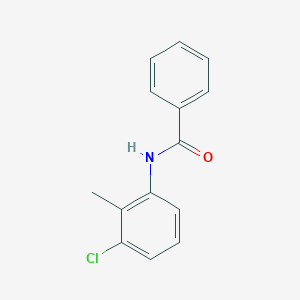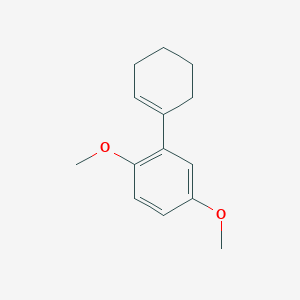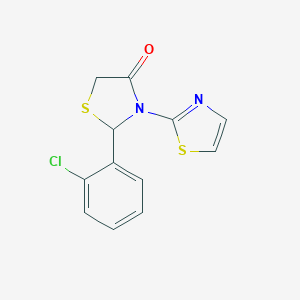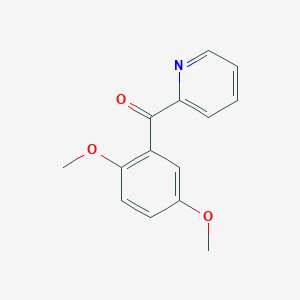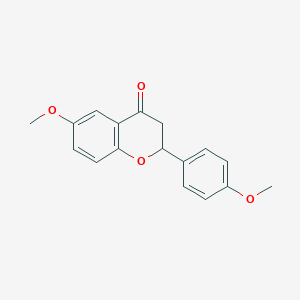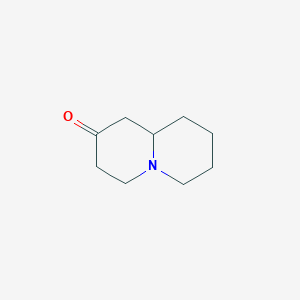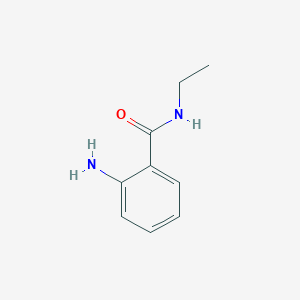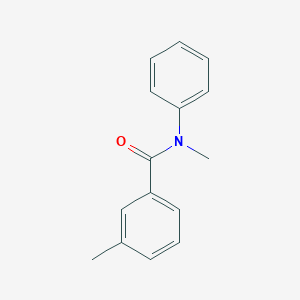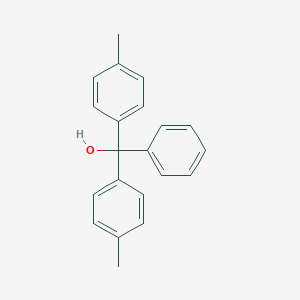
Bis(4-methylphenyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)(phenyl)methanol, also known as bis(4-tolyl)phenylmethanol, is a chemical compound that belongs to the family of diarylmethanols. It is widely used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis and its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate, which helps to control the stereochemistry of the reaction. It is also believed to act as a ligand in metal-catalyzed reactions by coordinating with the metal ion and enhancing the reactivity of the catalyst.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any therapeutic effects.
実験室実験の利点と制限
One of the main advantages of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its ability to act as a chiral auxiliary in asymmetric synthesis, which allows for the synthesis of enantiomerically pure compounds. Additionally, it is a readily available and inexpensive reagent. However, one of the limitations of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
将来の方向性
There are several future directions for research on Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol. One area of research could be the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could be the exploration of its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new catalysts with improved reactivity. Additionally, research could be conducted on the potential use of Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol as a building block in the synthesis of new pharmaceuticals and agrochemicals.
合成法
Bis(4-methylphenyl)(phenyl)methanol can be synthesized through a variety of methods, including the reaction of 4-methylbenzyl chloride with phenylmagnesium bromide, the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, or the reaction of 4-methylbenzyl bromide with phenyl lithium. The most commonly used method is the reaction of 4-methylbenzaldehyde with benzylmagnesium chloride, which yields Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol in high yields.
科学的研究の応用
Bis(4-methylphenyl)(phenyl)methanol is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. It is also used as a ligand in metal-catalyzed reactions, where it forms stable complexes with metal ions and enhances the reactivity of the catalyst. Additionally, Bis(4-methylphenyl)(phenyl)methanol(4-methylphenyl)(phenyl)methanol is used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
特性
CAS番号 |
6266-56-4 |
|---|---|
製品名 |
Bis(4-methylphenyl)(phenyl)methanol |
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
bis(4-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChIキー |
YERSCBIKMYKKHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
その他のCAS番号 |
6266-56-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



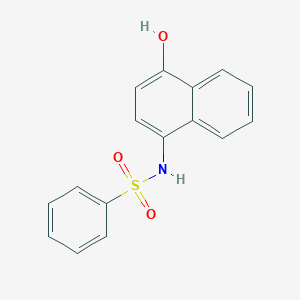
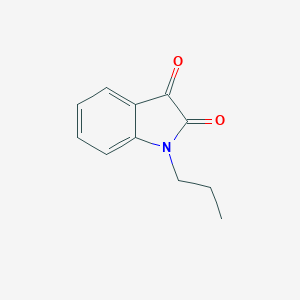
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
